![molecular formula C20H22BrNO5 B4301318 3-[(3-bromo-4-methylbenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid](/img/structure/B4301318.png)
3-[(3-bromo-4-methylbenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid
Overview
Description
3-[(3-bromo-4-methylbenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid, also known as BML-190, is a selective antagonist of the cannabinoid receptor CB2. It was first synthesized in 2000 by researchers at the University of Aberdeen, and has since been used in various scientific studies to investigate the role of the CB2 receptor in various physiological and pathological processes.
Mechanism of Action
3-[(3-bromo-4-methylbenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid is a selective antagonist of the CB2 receptor, which is primarily expressed in immune cells and has been implicated in various inflammatory and immune-related processes. By blocking the CB2 receptor, 3-[(3-bromo-4-methylbenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid is thought to inhibit the activation of immune cells and reduce inflammation and pain.
Biochemical and Physiological Effects
3-[(3-bromo-4-methylbenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has been shown to have a variety of biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, inhibiting the activation of microglia and astrocytes in the brain, and reducing oxidative stress. It has also been shown to have analgesic effects in animal models of pain, and to improve cognitive function in models of traumatic brain injury and stroke.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(3-bromo-4-methylbenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid in lab experiments is its high selectivity for the CB2 receptor, which allows researchers to specifically target this receptor without affecting other cannabinoid receptors or non-cannabinoid targets. However, one limitation is that 3-[(3-bromo-4-methylbenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has relatively low potency compared to other CB2 antagonists, which may limit its effectiveness in certain experiments.
Future Directions
There are several potential future directions for research on 3-[(3-bromo-4-methylbenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid and the CB2 receptor. For example, further studies could investigate the role of CB2 in various neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, the development of more potent and selective CB2 antagonists could lead to the development of new therapies for inflammatory and immune-related diseases. Finally, the use of 3-[(3-bromo-4-methylbenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid and other CB2 antagonists in combination with other drugs could lead to new approaches for treating pain and inflammation.
Scientific Research Applications
3-[(3-bromo-4-methylbenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has been widely used in scientific research to investigate the role of the CB2 receptor in various physiological and pathological processes. For example, it has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in models of traumatic brain injury and stroke.
properties
IUPAC Name |
3-[(3-bromo-4-methylbenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO5/c1-4-27-17-8-7-13(10-18(17)26-3)16(11-19(23)24)22-20(25)14-6-5-12(2)15(21)9-14/h5-10,16H,4,11H2,1-3H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDLXAATUWVHDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C=C2)C)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(3-Bromo-4-methylphenyl)carbonyl]amino}-3-(4-ethoxy-3-methoxyphenyl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.